5-(2,3-Dichlorophenyl)furan-2-carboxylic acid
CAS No.: 55462-54-9
Cat. No.: VC21305683
Molecular Formula: C11H6Cl2O3
Molecular Weight: 257.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55462-54-9 |
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Molecular Formula | C11H6Cl2O3 |
Molecular Weight | 257.07 g/mol |
IUPAC Name | 5-(2,3-dichlorophenyl)furan-2-carboxylic acid |
Standard InChI | InChI=1S/C11H6Cl2O3/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15/h1-5H,(H,14,15) |
Standard InChI Key | BSMKDXIJGSTBNT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)O |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)O |
Introduction
Chemical Identity and Structure
5-(2,3-Dichlorophenyl)furan-2-carboxylic acid is characterized by its specific molecular arrangement consisting of a furan heterocycle connected to both a carboxylic acid moiety and a dichlorophenyl group. The compound's structure gives it distinctive chemical properties that influence its reactivity and biological interactions.
Chemical Identifiers
The compound's unique structure is represented by various chemical identifiers that facilitate its recognition in scientific databases and literature.
Parameter | Value |
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CAS Number | 55462-54-9 |
IUPAC Name | 5-(2,3-dichlorophenyl)furan-2-carboxylic acid |
Molecular Formula | C₁₁H₆Cl₂O₃ |
Molecular Weight | 257.07 g/mol |
InChI | InChI=1S/C11H6Cl2O3/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15/h1-5H,(H,14,15) |
InChI Key | BSMKDXIJGSTBNT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)O |
The compound belongs to the class of furoic acids, which are characterized by a furan ring bearing a carboxylic acid group at the C2 position. The presence of two chlorine atoms at positions 2 and 3 on the phenyl ring significantly influences the compound's chemical behavior and biological activity profile.
Structural Features
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A furan ring: A five-membered aromatic heterocycle containing an oxygen atom
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A carboxylic acid group: Located at the C2 position of the furan ring
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A 2,3-dichlorophenyl group: Attached at the C5 position of the furan ring
Physical and Chemical Properties
The physical and chemical properties of 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid determine its behavior in various environments and its potential applications in research and industry.
Physical Properties
The compound exists as a solid at room temperature with properties typical of organic acids containing aromatic rings. Its physical characteristics are influenced by the presence of both the carboxylic acid group and the halogenated aromatic system.
Chemical Properties
The chemical behavior of 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid is primarily determined by the reactivity of its functional groups:
Synthesis Methods
The synthesis of 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid typically involves several chemical steps, with the Suzuki-Miyaura coupling reaction being a predominant method used in both laboratory and industrial settings.
Laboratory Synthesis
The primary synthetic route for 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid involves a Suzuki-Miyaura coupling reaction between 2,3-dichlorophenylboronic acid and furan-2-carboxylic acid. This palladium-catalyzed cross-coupling reaction occurs under specific conditions:
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Catalyst: Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
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Base: Potassium carbonate (K₂CO₃)
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Solvent: Typically aqueous or alcoholic medium
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Reaction conditions: Moderate heating under inert atmosphere
An alternative synthetic approach involves the coupling of 5-bromofuran-2-carbaldehyde with 2,3-dichlorophenylboronic acid, followed by oxidation of the aldehyde group to a carboxylic acid. This method has been demonstrated in related furan derivatives synthesis as shown in recent literature .
Industrial Production
For larger-scale production, the synthesis methodology remains similar but with optimizations for efficiency and yield:
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Use of continuous flow reactors to improve reaction efficiency
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Implementation of advanced catalytic systems for higher yields
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Optimization of reaction conditions for increased purity
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Development of effective purification methods specific to industrial scale
Chemical Reactions
5-(2,3-Dichlorophenyl)furan-2-carboxylic acid can participate in various chemical reactions due to its reactive functional groups. Understanding these reactions is essential for applications in organic synthesis and medicinal chemistry.
Oxidation Reactions
The furan ring in 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents such as nitric acid. These reactions can lead to the formation of furan-2,5-dicarboxylic acid derivatives. The oxidation of the furan ring may also result in ring-opening reactions under certain conditions.
Reduction Reactions
The carboxylic acid group can be reduced using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reduction transforms the carboxylic acid into the corresponding alcohol, 5-(2,3-Dichlorophenyl)furan-2-methanol. The reduction reaction typically requires anhydrous conditions and careful temperature control.
Substitution Reactions
The 2,3-dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles. These reactions may be facilitated by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbon atoms bearing the chlorine substituents. The position and number of chlorine atoms influence the reactivity and regioselectivity of these substitution reactions.
Carboxylic Acid Derivatization
The carboxylic acid functional group can participate in various derivatization reactions:
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Esterification: Reaction with alcohols to form esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to alcohols or aldehydes
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Decarboxylation: Loss of CO₂ under specific conditions
These transformations are particularly relevant for the synthesis of analogues with modified pharmacological properties or for incorporation into more complex molecular structures .
Biological Activity
Research into the biological activity of 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid has revealed several potential applications in pharmaceutical and biomedical fields.
Antimicrobial Properties
Studies have indicated that 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid may exhibit antimicrobial activity against certain bacterial strains. The compound has been identified as a potential inhibitor of Methionine aminopeptidase in Escherichia coli (strain K12), suggesting possible antibacterial applications. The mechanism appears to involve interaction with essential bacterial enzymes, potentially disrupting protein synthesis or other critical cellular processes.
Anticancer Properties
Research has investigated the anticancer effects of furoic acid derivatives, including 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid. In studies with human cancer cell lines, dose-dependent reductions in cell viability have been observed with IC₅₀ values ranging from 10 to 30 μM. Flow cytometry analyses suggest that the compound may induce apoptosis via the intrinsic pathway, as evidenced by increased levels of activated caspases.
The following table summarizes key findings from anticancer studies:
Cancer Cell Line | IC₅₀ Value (μM) | Observed Mechanism |
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Various human cancer lines | 10-30 | Apoptosis induction via intrinsic pathway |
Molecular Mechanisms
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The compound may interact with specific enzymatic targets through its carboxylic acid group
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The furan ring likely contributes to binding affinity through π-stacking interactions
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The 2,3-dichlorophenyl group may enhance membrane permeability and target specificity
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Hydrogen bonding capabilities of the carboxylic acid group facilitate interaction with target proteins
Research Applications
The unique structural and chemical properties of 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid have led to its application in various scientific research areas.
Medicinal Chemistry
In medicinal chemistry, 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid serves as a valuable building block for the synthesis of potential therapeutic agents. Its core structure has been incorporated into compounds designed to target specific biological pathways, particularly those involved in cancer and microbial infections. The furan-carboxylic acid motif provides a scaffold that can be modified to enhance pharmacokinetic properties and target specificity.
Structure-Activity Relationship Studies
Researchers utilize 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. By comparing the activity of this compound with structurally related analogues, scientists can identify the key structural features responsible for specific biological effects. These insights guide the design of more potent and selective compounds for therapeutic applications.
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid functions as an intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for various transformations, making it a versatile building block. The compound has been utilized in the development of novel synthetic methodologies, particularly those involving heterocyclic chemistry .
Comparative Analysis with Related Compounds
Understanding how 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid compares to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Structural Analogues
The following table presents a comparative analysis of 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid with structurally related compounds:
Compound | Structural Differences | Biological Activity |
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5-(2,3-Dichlorophenyl)furan-2-carboxylic acid | Reference compound | Antimicrobial, anticancer properties |
5-(2,5-Dichlorophenyl)furan-2-carboxylic acid | Different chlorine positions | Similar but with varied potency |
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | Different chlorine positions | Similar but with varied potency |
5-(2-Chlorophenyl)furan-2-carboxylic acid | Single chlorine substitution | Generally lower activity |
5-(4-Chlorophenyl)furan-2-carboxylic acid | Single chlorine at para position | Primarily antimicrobial activity |
The positional isomerism of chlorine atoms on the phenyl ring significantly influences reactivity and interaction with biological targets. The 2,3-dichlorophenyl substitution pattern in the reference compound appears to confer unique properties compared to other substitution patterns.
Comparison with (2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid, a structurally related compound, differs from 5-(2,3-Dichlorophenyl)furan-2-carboxylic acid by containing an additional acrylic acid moiety. This structural difference results in:
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Increased molecular flexibility
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Different hydrogen bonding patterns
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Modified electronic properties
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Potentially different biological target interactions
These structural differences lead to distinct chemical behaviors and biological activities, highlighting the importance of specific molecular arrangements in determining a compound's properties and applications.
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